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2-Methoxy-5-propylphenol

Flavor Chemistry Organoleptic Analysis Structure-Odor Relationship

2-Methoxy-5-propylphenol (CAS 58539-27-8, ≥95% purity) is a unique methoxyphenol isomer valued for its distinctive smoky, wine-like odor profile—a critical differentiator from the spicy-sweet 4-propyl isomer (dihydroeugenol). These isomers cannot be generically interchanged due to divergent organoleptic properties and a lack of established safety data for the 5-propyl variant, unlike the RIFM-assessed 4-isomer. Ideal as a reference standard in GC-MS for food aroma analysis, a model compound in structure-odor relationship studies, and a simplified lignin model for photodegradation research. Ensure reproducible results by sourcing this high-purity isomer for your specialized applications.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS No. 58539-27-8
Cat. No. B3054153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-propylphenol
CAS58539-27-8
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCCCC1=CC(=C(C=C1)OC)O
InChIInChI=1S/C10H14O2/c1-3-4-8-5-6-10(12-2)9(11)7-8/h5-7,11H,3-4H2,1-2H3
InChIKeyTZUORCZPIKYDQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-5-propylphenol (CAS 58539-27-8): A Positional Isomer for Niche Biochemical and Sensory Research


2-Methoxy-5-propylphenol (CAS 58539-27-8), also known as 5-propylguaiacol or dihydrochavibetol, is a methoxyphenol compound (C10H14O2, MW 166.22) [1]. It is a structural isomer of the widely studied fragrance and flavor ingredient 2-methoxy-4-propylphenol (dihydroeugenol) and a saturated analog of chavibetol (2-methoxy-5-allylphenol) [2]. Identified in natural sources such as wines and smoked foods, its primary research relevance lies in its unique odor profile and as a model compound for studying lignin-derived phenolic chemistry .

Why 2-Methoxy-5-propylphenol is Not Interchangeable with 2-Methoxy-4-propylphenol


While both 2-methoxy-5-propylphenol and 2-methoxy-4-propylphenol (dihydroeugenol) share the same molecular formula and weight, their substitution pattern dictates distinct physicochemical and biological properties [1]. Critically, the 4-propyl isomer has a well-defined safety profile for human health endpoints as documented in a RIFM assessment [2], a regulatory benchmark that the 5-propyl isomer entirely lacks. Furthermore, their odor profiles are qualitatively distinct; the 4-isomer is described as 'warm, spicy, sweet, and slightly floral balsamic,' whereas the 5-isomer is associated with 'smoked' and 'wine' notes [3], precluding their direct substitution in flavor and fragrance applications. This combination of divergent safety data and organoleptic properties means these isomers cannot be considered generically interchangeable.

Product-Specific Evidence Guide for 2-Methoxy-5-propylphenol


Divergent Organoleptic Profiles Differentiate 5-Propyl Isomer from 4-Propyl Isomer

The odor profile of 2-methoxy-5-propylphenol is qualitatively distinct from its positional isomer, 2-methoxy-4-propylphenol (dihydroeugenol) [1]. Dihydroeugenol is characterized by descriptors such as 'warm, spicy, sweet, clove, and slightly floral balsamic.' In contrast, sources consistently associate 2-methoxy-5-propylphenol with 'pleasant aroma' found in 'wines and smoked foods,' suggesting a distinct sensory fingerprint centered on smoky and fermented notes . This difference is critical for flavor and fragrance formulators who cannot substitute one isomer for another without altering the intended sensory profile of the final product.

Flavor Chemistry Organoleptic Analysis Structure-Odor Relationship

Predicted Physicochemical Divergence Vapor Pressure and LogP Between 5 and 4 Propyl Isomers

Predicted physicochemical properties, which heavily influence environmental fate, dermal absorption, and volatility in formulations, differ between the isomers . Based on standardized EPI Suite estimations, 2-methoxy-5-propylphenol has a slightly higher predicted Log Kow of 2.87 compared to 2.87 for dihydroeugenol, indicating marginally greater lipophilicity [1]. More significantly, its predicted vapor pressure is estimated at 2.13 x 10^-3 mm Hg, while the RIFM database reports a higher vapor pressure of 3.0 x 10^-3 mm Hg for the 4-isomer [2]. This suggests the 5-isomer may be less volatile, which can impact aroma release, inhalation exposure, and shelf-life stability.

Environmental Fate Pharmacokinetics Formulation Science

Absence of Comprehensive Human Health Safety Assessment Creates Regulatory Friction for Fragrance Use

A comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) has been completed for 2-methoxy-4-propylphenol, covering seven human health endpoints including genotoxicity, repeated dose toxicity, and skin sensitization, and clearing it for use under specific conditions [1]. In stark contrast, a similar assessment is entirely absent for 2-methoxy-5-propylphenol [2]. The most definitive proof of this gap is the lack of any published data for this chemical by the European Chemicals Agency (ECHA) as of January 2020 . This absence creates a significant barrier to procurement for commercial fragrance development, where safety substantiation is a mandatory prerequisite [1].

Regulatory Toxicology Safety Assessment Fragrance Ingredient Compliance

High-Value Research Application Scenarios for 2-Methoxy-5-propylphenol


Investigation of Positional Isomerism on Olfactory Receptor Activation

The qualitative difference in odor profile between 2-methoxy-5-propylphenol (smoky, wine-like) and 2-methoxy-4-propylphenol (spicy, sweet, clove) provides a clear rationale for structure-odor relationship studies [1]. Researchers can use these isomers as a model pair to probe how the position of a propyl substituent on a methoxyphenol ring differentially activates specific olfactory receptors (ORs). This is critical for advancing the fundamental understanding of odor perception and designing novel fragrance molecules with tailored sensory properties.

Development of Smoke and Wine Character Impact Compounds for Flavor Formulation

The association of 2-methoxy-5-propylphenol with smoked foods and wines makes it a target analyte for flavorists aiming to authentically recreate these complex profiles . This compound can be used as a reference standard in GC-MS analysis to identify and quantify its contribution to the overall 'smoky' character in food products, or as a building block to formulate precision flavor ingredients that deliver a clean, specific smoky note without the 'spicy' nuance characteristic of the 4-propyl isomer.

Model Compound for Lignin-Derived Phenolic Monomer Photochemistry

As a methoxylated derivative of coniferyl alcohol, the primary lignin monomer, 2-methoxy-5-propylphenol serves as a simplified model to study the photochemical behavior of guaiacyl units in lignin . Its UV absorption and photochemical properties are directly linked to the methoxy group ether linkages, enabling researchers to systematically investigate lignin photodegradation mechanisms without the complexity of the full polymer. This is essential for developing UV-stable coatings, optimizing biomass photoconversion processes, and understanding carbon cycling in forest ecosystems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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